Cyclobutane-1,3-diol

Übersicht

Beschreibung

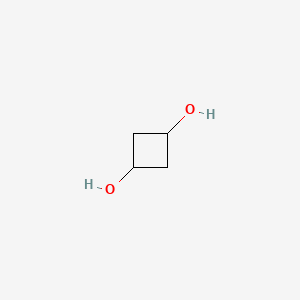

Cyclobutane-1,3-diol is an organic compound with the molecular formula C₄H₈O₂ It is a cycloalkane derivative, specifically a cyclobutane ring with two hydroxyl groups attached at the 1 and 3 positions

Wirkmechanismus

Target of Action

Cyclobutane-1,3-diol, also known as cis-cyclobutane-1,3-diol, is a complex compound with unique reactivity and electronic properties . More research is needed to identify its primary targets and their roles.

Mode of Action

It’s known that cyclobutanes can undergo a variety of reactions, including [2 + 2] cycloaddition . This reaction is a process where two unsaturated molecules (or parts of the same molecule) combine with the loss of a small molecule to form a cyclic compound . .

Biochemical Pathways

Cyclobutanes are known to be involved in a variety of reactions, including [2 + 2] cycloaddition

Pharmacokinetics

The compound’s molecular weight is 88.105 Da , which could potentially influence its absorption and distribution.

Biochemische Analyse

Biochemical Properties

Cyclobutane derivatives have been known to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Cyclobutane derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Cyclobutane derivatives have been shown to be involved in various metabolic pathways .

Transport and Distribution

It is likely that it interacts with various transporters or binding proteins and may have effects on its localization or accumulation .

Subcellular Localization

It is possible that it may be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Cyclobutane-1,3-diol can be synthesized through several methods. One common approach involves the intramolecular cyclization of a suitable precursor. For example, the treatment of an epoxide with a strong base like lithium diisopropylamide (LDA) can initiate cyclization, followed by silylation to yield cyclobutane derivatives . Another method includes the [2+2] cycloaddition of terminal alkenes with allenoates under visible light irradiation in the presence of a ruthenium (II) photocatalyst .

Industrial Production Methods: Industrial production of this compound may involve large-scale cycloaddition reactions or other catalytic processes that ensure high yield and purity. The specific methods can vary depending on the desired scale and application.

Analyse Chemischer Reaktionen

Types of Reactions: Cyclobutane-1,3-diol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

Reduction: The compound can be reduced to form cyclobutane derivatives with different functional groups.

Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Reagents like thionyl chloride or phosphorus tribromide for converting hydroxyl groups to halides.

Major Products:

Oxidation: Cyclobutanone derivatives.

Reduction: Cyclobutane with different alkyl or aryl groups.

Substitution: Cyclobutane derivatives with halides or other substituents.

Wissenschaftliche Forschungsanwendungen

Cyclobutane-1,3-diol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and natural products.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Vergleich Mit ähnlichen Verbindungen

Cyclobutane-1,3-diol can be compared with other cycloalkane derivatives such as:

Cyclobutane-1,2-diol: Similar structure but with hydroxyl groups at the 1 and 2 positions.

Cyclopentane-1,3-diol: A five-membered ring with hydroxyl groups at the 1 and 3 positions.

Cyclohexane-1,3-diol: A six-membered ring with hydroxyl groups at the 1 and 3 positions.

Uniqueness: this compound is unique due to its four-membered ring structure, which imparts significant ring strain and reactivity. This makes it a valuable compound in synthetic chemistry and various applications .

Biologische Aktivität

Cyclobutane-1,3-diol is an organic compound with the molecular formula . It features a cyclobutane ring with hydroxyl groups at the 1 and 3 positions, classifying it as a vicinal diol. This structure allows for unique chemical interactions, particularly hydrogen bonding, which may enhance its biological activity. Despite its potential, research on the biological activity of this compound remains limited. However, emerging studies suggest promising antimicrobial and anticancer properties.

This compound's ability to form hydrogen bonds due to its vicinal hydroxyl groups is a key factor in its biological activity. This property may facilitate interactions with biological macromolecules, potentially influencing various biochemical pathways. The compound can undergo several chemical reactions including oxidation, reduction, and substitution, which can lead to the formation of bioactive derivatives:

- Oxidation : Using agents like potassium permanganate can yield diketones.

- Reduction : Lithium aluminum hydride can reduce hydroxyl groups to yield other derivatives.

- Substitution : Hydroxyl groups can be converted to chlorides using thionyl chloride.

These reactions not only highlight this compound's versatility but also pave the way for synthesizing derivatives that may exhibit enhanced biological activities.

Antimicrobial Properties

Preliminary studies have indicated that this compound and its derivatives may possess antimicrobial properties. For instance, certain derivatives have shown effectiveness against various bacterial strains. The specific mechanisms are not fully elucidated but are thought to involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Anticancer Potential

Research has begun to explore the anticancer potential of this compound. Some derivatives have demonstrated selective toxicity towards cancer cell lines such as MDA-MB-231 (a breast cancer cell line), with reported IC50 values indicating effective inhibition of cell proliferation. The exact mechanisms are still under investigation but may involve apoptosis induction or cell cycle arrest.

Case Studies and Research Findings

Several studies have focused on the biological activities of this compound and its derivatives:

- Antimicrobial Activity :

- A study evaluating various derivatives found that some exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria.

- Table 1 summarizes the antimicrobial efficacy of selected this compound derivatives:

| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| Derivative A | Escherichia coli | 16 µg/mL |

| Derivative B | Pseudomonas aeruginosa | 64 µg/mL |

- Anticancer Activity :

- Another study reported that a synthesized derivative displayed selective cytotoxicity towards MDA-MB-231 cells with an IC50 value of 10 µM.

- The derivative's mechanism was suggested to involve mitochondrial dysfunction leading to apoptosis.

Eigenschaften

IUPAC Name |

cyclobutane-1,3-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2/c5-3-1-4(6)2-3/h3-6H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STENYDAIMALDKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801347015 | |

| Record name | 1,3-Cyclobutanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801347015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63518-47-8, 1332482-73-1 | |

| Record name | 1,3-Cyclobutanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801347015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cyclobutane-1,3-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | cyclobutane-1,3-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.